Cas no 1129400-99-2 (3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine)
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
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- Inchi: 1S/C8H9N5/c1-6-5-7(9)13(12-6)8-10-3-2-4-11-8/h2-5H,9H2,1H3
- InChI Key: NBTODGHAMDDPDX-UHFFFAOYSA-N
- SMILES: N1(C2=NC=CC=N2)C(N)=CC(C)=N1
Computed Properties
- Exact Mass: 175.086
- Monoisotopic Mass: 175.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6A^2
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M323363-25mg |
3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine |
1129400-99-2 | 25mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M323363-50mg |
3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine |
1129400-99-2 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M323363-250mg |
3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine |
1129400-99-2 | 250mg |
$ 365.00 | 2022-06-04 | ||
| Chemenu | CM436505-1g |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine |
1129400-99-2 | 95%+ | 1g |
$401 | 2023-02-03 | |
| Enamine | EN300-104709-0.05g |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine |
1129400-99-2 | 95% | 0.05g |
$43.0 | 2023-10-28 | |
| Enamine | EN300-104709-0.1g |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine |
1129400-99-2 | 95% | 0.1g |
$64.0 | 2023-10-28 | |
| Enamine | EN300-104709-0.25g |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine |
1129400-99-2 | 95% | 0.25g |
$91.0 | 2023-10-28 | |
| Enamine | EN300-104709-0.5g |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine |
1129400-99-2 | 95% | 0.5g |
$144.0 | 2023-10-28 | |
| Enamine | EN300-104709-1.0g |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine |
1129400-99-2 | 95% | 1g |
$185.0 | 2023-06-10 | |
| Enamine | EN300-104709-2.5g |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine |
1129400-99-2 | 95% | 2.5g |
$292.0 | 2023-10-28 |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Suppliers
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Introduction to 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS No. 1129400-99-2) and Its Emerging Applications in Chemical Biology
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, identified by the chemical identifier CAS No. 1129400-99-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole and pyrimidine families, which are well-documented for their role in drug discovery and medicinal chemistry. The structural motif of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine incorporates both pyrazole and pyrimidine rings, which are known to exhibit a wide range of pharmacological effects, making it a promising candidate for further investigation.
The 3-methyl substituent in the molecule contributes to its overall steric and electronic properties, influencing its interactions with biological targets. The presence of the pyrimidin-2-yl group further enhances its potential as a bioactive scaffold, as pyrimidine derivatives are frequently found in natural products and pharmaceuticals. This compound's dual-ring system allows for diverse functionalization, enabling chemists to explore various modifications that could enhance its biological efficacy.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine and biological targets. Studies have shown that this compound can interact with enzymes and receptors involved in critical cellular pathways, such as those related to inflammation, metabolism, and cancer. The ability to modulate these pathways makes 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine a valuable tool for researchers seeking to develop novel therapeutic strategies.
In the realm of drug discovery, the scaffold of 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has been explored for its potential in inhibiting kinases, which are enzymes overexpressed in many diseases, including cancer. Kinases play a crucial role in signal transduction pathways, and their dysregulation is often associated with pathological conditions. By targeting these enzymes, 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine and its derivatives may offer a means to restore normal cellular function.
Furthermore, the compound's structural features make it amenable to further derivatization, allowing researchers to optimize its pharmacokinetic properties. For instance, modifications can be made to improve solubility, bioavailability, and metabolic stability. These efforts are essential for translating promising leads into viable drug candidates. The growing interest in structure-based drug design has highlighted the importance of compounds like 3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-am ine, which can serve as starting points for generating libraries of bioactive molecules.
The synthesis of 3-methyl -1-(pyrimidin -2 -yl) -1 H -pyrazol -5 -amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have streamlined the process of constructing complex heterocyclic frameworks. These techniques allow for efficient assembly of the required molecular architecture while minimizing unwanted byproducts.
From a computational perspective, virtual screening methods have been employed to identify potential binding pockets on biological targets where 3-methyl -1-(pyrimidin -2 -yl) -1 H -pyrazol -5 -amine could dock effectively. This approach leverages high-performance computing resources to simulate molecular interactions at an atomic level. By doing so, researchers can predict how this compound might behave within a cellular environment and identify key residues involved in its binding.
The integration of experimental data with computational models has provided insights into the mechanism of action of 3-methyl -1-(pyrimidin -2 -yl) -1 H -pyrazol -5 -amine. For example, X-ray crystallography has been used to determine the three-dimensional structure of complexes formed between this compound and its target proteins. Such structural information is invaluable for understanding how subtle changes in the molecule can alter its biological activity.
In conclusion,3-methyl -1-(pyrimidin -2 -yl) -1 H -pyrazol -5 -amine (CAS No. 1129400 99 2) represents a fascinating compound with significant potential in chemical biology and drug discovery. Its unique structural features and interactions with biological targets make it a compelling subject for further research. As our understanding of molecular interactions continues to evolve,3-methyl 1 ( pyrimidin 2 yl ) 1 H pyrazol 5 am ine is likely to play an increasingly important role in developing innovative therapeutic solutions.
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